Ficusin A

Description

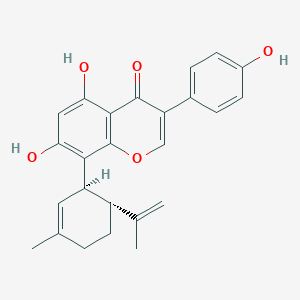

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O5/c1-13(2)17-9-4-14(3)10-18(17)22-20(27)11-21(28)23-24(29)19(12-30-25(22)23)15-5-7-16(26)8-6-15/h5-8,10-12,17-18,26-28H,1,4,9H2,2-3H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYZMDSDXSWBMU-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ficusin A: A Comprehensive Technical Overview of its Discovery, Origin, and Biological Significance

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Ficusin A, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its diverse and potent biological activities. This document provides an in-depth technical guide on the discovery, origin, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. Information on its isolation, characterization, and established signaling pathways is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this promising compound.

Introduction

This compound is a flavonoid compound, specifically a prenylated isoflavone, that has been identified as a secondary metabolite in plants of the Ficus genus.[1] Flavonoids are a well-established class of plant secondary metabolites known for their wide range of pharmacological effects, and this compound is no exception.[1] It has demonstrated a variety of biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] This guide will delve into the specifics of its origin, the methodologies used for its isolation and characterization, and the molecular pathways through which it exerts its biological effects.

Discovery and Origin

This compound is primarily isolated from the leaves of Ficus carica, commonly known as the common fig.[1][3] The genus Ficus, belonging to the Moraceae family, comprises over 850 species of woody trees, shrubs, and vines distributed throughout tropical and subtropical regions.[4][5][6] Ficus carica, an ancient plant species originating from the Middle East and the Mediterranean basin, has a long history of use in traditional medicine to treat a variety of ailments.[7][8] The discovery of this compound and other bioactive compounds within this plant has provided a scientific basis for some of its traditional therapeutic applications.[9] While Ficus carica is the most cited source, related compounds and furanocoumarins, including psoralen (also known as ficusin), have been isolated from other species within the Moraceae family, such as those from the Dorstenia genus.[10][11]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 173429-83-9 | [1] |

| Molecular Formula | C₂₅H₂₄O₅ | [1] |

| Molecular Weight | 404.46 g/mol | [1] |

| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-4H-1-benzopyran-4-one | [1] |

| Class | Flavonoid (Prenylated Isoflavone) | [1] |

Experimental Protocols

The isolation and characterization of this compound involve standard phytochemistry techniques. The following is a generalized protocol based on common practices for the extraction of flavonoids from plant materials.

-

Plant Material Collection and Preparation: Fresh leaves of Ficus carica are collected, washed, and air-dried in the shade. The dried leaves are then ground into a fine powder.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, using a Soxhlet apparatus or maceration with continuous stirring. This process is repeated multiple times to ensure exhaustive extraction.

-

Fractionation: The crude extract is concentrated under reduced pressure to yield a gummy residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to further purification using a combination of chromatographic techniques.

-

Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, often a mixture of n-hexane and ethyl acetate or chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and subjected to preparative HPLC for final purification to yield the pure compound.

-

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.[12] Tandem mass spectrometry (MS/MS) can provide information about the fragmentation pattern, aiding in structural elucidation.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.[13][14][15] Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity between protons and carbons, leading to the complete structural assignment of this compound.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule (e.g., hydroxyl, carbonyl groups), while UV-Vis spectroscopy provides information about the chromophoric system of the flavonoid.

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. One of the most well-studied mechanisms is its role in improving insulin sensitivity and treating obesity-related type 2 diabetes.[2][3]

This compound has demonstrated significant antidiabetic effects in animal models.[2][3] It has been shown to lower fasting blood glucose, plasma insulin levels, and improve the lipid profile in high-fat diet and streptozotocin-induced diabetic rats.[2][3]

Table 2: In Vivo Antidiabetic Activity of this compound in Diabetic Rats

| Parameter | Control (Diabetic) | This compound (20 mg/kg) | This compound (40 mg/kg) | Reference |

| Fasting Blood Glucose | Significantly Elevated | Significantly Reduced | Significantly Reduced | [2][3] |

| Plasma Insulin | Significantly Elevated | Significantly Reduced | Significantly Reduced | [2][3] |

| Serum Total Cholesterol (TC) | Significantly Elevated | Significantly Reduced | Significantly Reduced | [3] |

| Serum Triglycerides (TG) | Significantly Elevated | Significantly Reduced | Significantly Reduced | [3] |

The primary mechanism for its antidiabetic action involves the enhancement of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) expression and the translocation of Glucose Transporter 4 (GLUT4) in adipose tissue.[2][3] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and insulin sensitization. Its activation leads to an increase in the expression of genes involved in glucose and lipid metabolism. GLUT4 is an insulin-regulated glucose transporter found primarily in adipose tissue and striated muscle. This compound promotes the movement of GLUT4 from intracellular vesicles to the plasma membrane, thereby facilitating glucose uptake from the bloodstream.[2]

Caption: Signaling pathway of this compound's antidiabetic effect.

In addition to its antidiabetic properties, this compound has been reported to possess antioxidant, anti-inflammatory, and cytotoxic activities.[1] Its antioxidant properties are attributed to its ability to neutralize free radicals, thereby reducing oxidative stress.[1] Further research is ongoing to fully elucidate the mechanisms behind its anti-inflammatory and anticancer effects.

Conclusion and Future Directions

This compound is a promising natural product with significant therapeutic potential, particularly in the management of type 2 diabetes. Its well-defined origin from Ficus carica and established biological activities make it an attractive candidate for further drug development. Future research should focus on a more detailed investigation of its other pharmacological properties, including its anti-inflammatory and anticancer effects, and the elucidation of the corresponding molecular mechanisms. Furthermore, preclinical and clinical studies are warranted to evaluate its safety and efficacy in humans. The development of efficient and scalable methods for its synthesis or semi-synthesis would also be crucial for its translation into a therapeutic agent.

References

- 1. CAS 173429-83-9: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant, antilipidemic and antidiabetic effects of ficusin with their effects on GLUT4 translocation and PPARγ expression in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ficus - Wikipedia [en.wikipedia.org]

- 5. A review of Ficus L. genus (Moraceae): a source of bioactive compounds for health and disease. Part 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phyto-pharmacological wonders of genus Ficus: Ethnopharmacological insights and phytochemical treasures from natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Ficus carica L. (Moraceae): Phytochemistry, Traditional Uses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrar.org [ijrar.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Ficusin A: A Technical Guide to Natural Sources, Extraction, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ficusin A, also known as psoralen, is a naturally occurring linear furanocoumarin with a growing body of research highlighting its potential therapeutic applications, particularly in the management of type 2 diabetes. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its molecular mechanism of action related to glucose metabolism. Quantitative data from key studies are presented in a structured format for comparative analysis. Furthermore, this document includes detailed experimental protocols and visual diagrams of the extraction workflow and the relevant biological signaling pathway to facilitate a comprehensive understanding for researchers and drug development professionals.

Natural Sources of this compound

This compound is found in a variety of plant species, with the highest concentrations typically observed in the leaves and latex of the common fig tree, Ficus carica L.[1]. Other notable plant sources include Psoralea corylifolia (Babchi), celery, parsley, and West Indian satinwood[1]. While present in all citrus fruits, the concentration is generally lower than in Ficus carica[1]. For the purposes of targeted extraction and isolation, the leaves of Ficus carica are considered a primary and abundant source.

Extraction and Purification of this compound

The extraction and purification of this compound from its natural sources involve a multi-step process designed to isolate the compound with high purity. The methodologies employed can vary, with solvent extraction being the most common initial step. Subsequent purification often involves advanced chromatographic techniques.

Quantitative Data on this compound Extraction

The following table summarizes the quantitative yield and purity of this compound (Psoralen) obtained from Ficus carica leaves using a specific extraction and purification protocol.

| Plant Material | Part Used | Extraction Method | Purification Method | Crude Extract Yield (from 400g dried leaves) | Final Yield (from 400mg crude extract) | Purity | Reference |

| Ficus carica L. | Dried Leaves | Maceration with light petroleum | High-Speed Countercurrent Chromatography (HSCCC) | ~6 g | 4.4 mg | 99.1% | [2][3][4] |

Experimental Protocols

This section provides a detailed methodology for the extraction and purification of this compound from Ficus carica leaves, based on established protocols[2][4][5].

2.2.1. Preparation of Crude Extract

-

Plant Material Preparation: Collect fresh leaves of Ficus carica and air-dry them in the shade for 3-4 weeks until they are free of moisture. Grind the dried leaves into a fine powder (approximately 30 mesh).

-

Solvent Extraction (Maceration):

-

Place 400 g of the powdered leaves in a suitable container.

-

Add 2000 ml of light petroleum (boiling point: 60-90°C) to the powder.

-

Allow the mixture to macerate for 48 hours at room temperature with occasional stirring.

-

-

Filtration and Concentration:

-

After 48 hours, filter the mixture to separate the extract from the plant debris.

-

Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure until a paste-like crude extract is obtained.

-

-

Storage: Store the crude extract in a refrigerator at 4°C for subsequent purification.

2.2.2. Purification by High-Speed Countercurrent Chromatography (HSCCC)

-

Two-Phase Solvent System Preparation: Prepare a two-phase solvent system consisting of n-Hexane-ethyl acetate-methanol-water in a 1:1:1:1 (v/v) ratio. Equilibrate the mixture in a separatory funnel at room temperature and separate the upper and lower phases.

-

HSCCC Apparatus Setup:

-

Fill the HSCCC column entirely with the upper phase as the stationary phase.

-

Pump the lower phase as the mobile phase into the head end of the column at a flow rate of 2.0 ml/min, while the apparatus is rotating at 850 rpm.

-

-

Sample Injection: Dissolve 400 mg of the crude extract in 5 ml of the upper phase and 5 ml of the lower phase. Inject the sample into the separation column.

-

Elution and Fraction Collection:

-

Continue to pump the mobile phase through the column.

-

Monitor the effluent from the tail end of the column with a UV detector at 254 nm.

-

Collect fractions of the effluent.

-

-

Isolation of this compound:

-

Collect the peak fractions corresponding to this compound (psoralen).

-

Evaporate the solvent from the collected fractions under a stream of nitrogen gas to obtain the purified compound.

-

-

Purity Analysis: Determine the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).

Biological Signaling Pathway of this compound

This compound has been shown to exert its antidiabetic effects by modulating the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway, which in turn influences the translocation of Glucose Transporter Type 4 (GLUT4).

This compound Extraction and Purification Workflow

Caption: Workflow for the extraction and purification of this compound from Ficus carica leaves.

This compound-Mediated GLUT4 Translocation Signaling Pathway

Caption: this compound activates PPARγ, leading to increased GLUT4 translocation and glucose uptake.

Conclusion

This compound, readily available from the leaves of Ficus carica, presents a compelling case for further investigation as a potential therapeutic agent. The extraction and purification protocols outlined in this guide provide a clear pathway for obtaining high-purity this compound for research and development purposes. The elucidation of its mechanism of action through the PPARγ-GLUT4 signaling pathway offers a solid foundation for its potential application in the management of metabolic disorders. This technical guide serves as a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of this promising natural compound.

References

- 1. Psoralen - Wikipedia [en.wikipedia.org]

- 2. ISOLATION AND PUNRIFICATION OF PSORALEN AND BERGAPTEN FROM FICUS CARICA L LEAVES BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ISOLATION AND PUNRIFICATION OF PSORALEN AND BERGAPTEN FROM FICUS CARICA L LEAVES BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

The Biological Activity of Ficusin A: A Technical Guide for Researchers

Ficusin A , a naturally occurring furanocoumarin also known as Psoralen , has garnered significant attention within the scientific community for its diverse and potent biological activities. Isolated from various plant sources, most notably Psoralea corylifolia and species of the Ficus genus, this compound has demonstrated promising therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anticancer and antidiabetic properties, tailored for researchers, scientists, and drug development professionals.

Anticancer Activity of this compound

This compound exhibits significant anticancer effects through the induction of apoptosis and cell cycle arrest in various cancer cell lines. The mechanisms underlying these effects are multifaceted, involving the modulation of several key signaling pathways.

Quantitative Data on Anticancer Efficacy

The cytotoxic effects of this compound have been quantified in several cancer cell lines, with IC50 values indicating its potency.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) | Citation(s) |

| MG-63 | Osteosarcoma | 25 | 48 | [1] |

| U2OS | Osteosarcoma | 40 | 48 | [1] |

| SMMC7721 | Hepatoma | >20 (effective dose) | 48 | [2] |

| MCF-7 | Breast Cancer | 8 (IC10) | Not Specified | [3] |

| MDA-MB-231 | Breast Cancer | 12 (IC10) | Not Specified | [3] |

| K562 | Chronic Myeloid Leukemia | 10-80 (effective dose) | 24 | [4] |

Signaling Pathways in this compound-Induced Apoptosis and Cell Cycle Arrest

1. Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis:

This compound has been shown to induce apoptosis in human osteosarcoma and hepatoma cells by triggering endoplasmic reticulum stress.[1][5] This leads to the upregulation of key ER stress markers and the activation of the unfolded protein response (UPR), ultimately culminating in apoptotic cell death.

2. p53-Mediated Apoptosis:

In response to DNA damage, this compound can induce the phosphorylation and stabilization of the p53 tumor suppressor protein. Activated p53 then transcriptionally activates pro-apoptotic genes, leading to the initiation of the intrinsic apoptotic pathway.

3. Wnt/β-catenin Pathway and Cell Cycle Arrest:

This compound has been shown to modulate the Wnt/β-catenin signaling pathway in breast cancer cells, leading to cell cycle arrest.[3] It reduces the nuclear translocation of β-catenin and decreases the expression of its downstream target genes, which are crucial for cell cycle progression.

Antidiabetic Activity of this compound

This compound has demonstrated significant potential in the management of type 2 diabetes by improving insulin sensitivity.[6] In vivo studies have shown its effectiveness in lowering blood glucose levels and improving lipid profiles.[7]

Quantitative Data on Antidiabetic Efficacy

| Animal Model | Dose (mg/kg b. wt.) | Effect | Citation(s) |

| Diabetic Rats | 20 and 40 | Lowered fasting blood glucose, plasma insulin, and body weight gain. Significantly lowered serum antioxidant enzymes and lipids. | [6][7] |

Signaling Pathway in this compound-Mediated Antidiabetic Effect

The primary mechanism of this compound's antidiabetic action involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. This activation leads to an increase in the translocation of Glucose Transporter 4 (GLUT4) to the cell membrane in adipose tissue, thereby enhancing glucose uptake.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., MG-63, U2OS)

-

This compound (Psoralen)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[8]

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µg/mL) and a vehicle control (DMSO) for 24, 48, or 72 hours.[8]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value using dose-response curve analysis.

Western Blot Analysis for Apoptosis and Signaling Proteins

Objective: To detect the expression levels of proteins involved in apoptosis and signaling pathways (e.g., ER stress, p53, Wnt/β-catenin) following this compound treatment.

Materials:

-

Cancer cell lines (e.g., SMMC7721, MCF-7, MDA-MB-231)

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GRP78, anti-XBP-1s, anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-catenin, anti-Fra-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentration of this compound (e.g., 40 µM for SMMC7721 cells) for the specified time (e.g., 24 or 48 hours).[2]

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the protein expression to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines (e.g., SMMC7721)

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound (e.g., 40 µM for SMMC7721 cells) for 48 hours.[2]

-

Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Antidiabetic Study

Objective: To evaluate the antidiabetic effect of this compound in a diabetic animal model.

Materials:

-

Diabetic rats (e.g., streptozotocin-induced)

-

This compound

-

Vehicle control

-

Glucometer and test strips

-

Equipment for blood collection and biochemical analysis

Procedure:

-

Induce diabetes in rats using a standard method (e.g., streptozotocin injection).[9]

-

Divide the diabetic rats into groups: control (vehicle), this compound low dose (e.g., 20 mg/kg b. wt.), and this compound high dose (e.g., 40 mg/kg b. wt.).[6][7]

-

Administer this compound or vehicle orally daily for a specified period (e.g., 28 days).[9]

-

Monitor fasting blood glucose levels and body weight regularly.

-

At the end of the study, collect blood samples for the analysis of plasma insulin, lipid profile (total cholesterol, triglycerides, etc.), and antioxidant enzyme levels.

-

Isolate adipose tissue for further analysis, such as GLUT4 translocation assays.

GLUT4 Translocation Assay in Adipose Tissue

Objective: To assess the effect of this compound on GLUT4 translocation in adipose tissue from treated animals.

Materials:

-

Adipose tissue from control and this compound-treated rats

-

Homogenization buffer

-

Subcellular fractionation kit or protocol

-

Western blot reagents (as described above)

-

Primary antibody against GLUT4

Procedure:

-

Homogenize the adipose tissue in a suitable buffer.

-

Perform subcellular fractionation to separate the plasma membrane and intracellular vesicle fractions.

-

Quantify the protein concentration in each fraction.

-

Perform Western blot analysis on both fractions using an anti-GLUT4 antibody.

-

Determine the relative amount of GLUT4 in the plasma membrane fraction compared to the intracellular vesicle fraction to assess translocation.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its ability to induce apoptosis and cell cycle arrest in cancer cells through multiple signaling pathways, including ER stress, p53 activation, and inhibition of the Wnt/β-catenin pathway, underscores its potential as a chemotherapeutic agent. Furthermore, its capacity to improve insulin sensitivity by activating the PPARγ/GLUT4 pathway highlights its therapeutic value in the management of type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for further research into the mechanisms of action and potential clinical applications of this compound. Continued investigation is warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. researchgate.net [researchgate.net]

- 5. Translocation and Redistribution of GLUT4 Using a Dual-Labeled Reporter Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. A high-content endogenous GLUT4 trafficking assay reveals new aspects of adipocyte biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Biocompatibility assessment of SiO2 –TiO2 composite powder on MG63 osteoblast cell lines for orthopaedic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Ficusin A: A Technical Overview for Researchers

Disclaimer: The scientific literature presents ambiguity regarding the precise identity of "Ficusin A." The term is sometimes used as a synonym for Psoralen, a well-studied furanocoumarin. In other contexts, "Ficusin" refers to a compound isolated from Ficus carica with demonstrated antidiabetic properties. This document synthesizes the available data on both Psoralen (referred to herein as Psoralen/Ficusin) and the antidiabetic Ficusin to provide a comprehensive overview of their respective mechanisms of action. Researchers should carefully consider the specific compound referenced in their studies.

Introduction

This compound, a natural compound, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of its core mechanisms of action, with a focus on its anticancer and antidiabetic properties. Drawing from a range of preclinical studies, this document outlines the key signaling pathways modulated by this compound, presents quantitative data on its effects, and details the experimental protocols utilized in its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.

Anticancer Mechanisms of Psoralen/Ficusin

Psoralen/Ficusin has demonstrated notable anticancer effects across various cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Psoralen/Ficusin has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the S-phase and G2/M phase.[1][2] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

-

S-Phase Arrest: In L02 cells, Psoralen/Ficusin treatment (150-450 μM for 24 hours) resulted in a significant, dose- and time-dependent arrest in the S-phase of the cell cycle.[1]

-

G2/M Arrest: Studies on HT-29 human colon cancer cells revealed that fisetin, a structurally similar flavonoid, induces G2/M phase arrest after 24 hours of treatment.[2] This is accompanied by a decrease in the protein levels of cell division cycles (CDC)2 and CDC25C, and reduced CDC2 activity.[2]

Apoptosis Induction

Psoralen/Ficusin triggers programmed cell death, or apoptosis, in cancer cells through the modulation of key signaling pathways. This includes the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.

-

Mitochondrial Pathway: Evidence suggests that the apoptotic mechanism involves the mitochondrial pathway, characterized by the release of cytochrome c into the cytosol.[3][4] This, in turn, activates caspase-3, a key executioner caspase, leading to the degradation of cellular components and ultimately, cell death.[3][4]

-

Bcl-2 Family Proteins: Treatment with compounds like Psoralen/Ficusin has been shown to alter the balance of Bcl-2 family proteins. This includes a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the levels of the pro-apoptotic proteins Bad and Bax.[3]

Antidiabetic Mechanisms of Ficusin from Ficus carica

Ficusin isolated from Ficus carica has demonstrated significant antidiabetic effects in animal models of type 2 diabetes.[5] Its mechanism of action centers on improving insulin sensitivity and glucose uptake.

Enhancement of Insulin Sensitivity

Ficusin has been shown to improve insulin sensitivity, a key factor in the pathogenesis of type 2 diabetes.[5][6]

-

PPARγ Expression: Studies in high-fat diet-streptozotocin-induced diabetic rats revealed that Ficusin treatment (20 and 40 mg/kg body weight) significantly enhanced the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) in adipose tissue.[5][6] PPARγ is a critical regulator of glucose and lipid metabolism.

Increased Glucose Uptake

Ficusin facilitates the transport of glucose from the bloodstream into cells, thereby lowering blood glucose levels.

-

GLUT4 Translocation: The compound was found to improve the translocation and activation of glucose transporter type 4 (GLUT4) in the adipose tissue of diabetic rats.[5][6] GLUT4 is the primary insulin-responsive glucose transporter.

Quantitative Data

The following tables summarize the quantitative data from key studies on the effects of Psoralen/Ficusin and Ficusin.

Table 1: In Vitro Anticancer Effects of Psoralen/Ficusin

| Cell Line | Concentration | Exposure Time | Effect | Reference |

| L02 | 10-500 μM | 24-48 hours | Concentration- and time-dependent inhibition of cell viability. | [1] |

| HepG2 | 10-500 μM | 24-48 hours | Concentration- and time-dependent inhibition of cell viability. | [1] |

| L02 | 400 μM | Not specified | No significant change in extracellular LDH levels. | [1] |

| L02 | 400-450 μM | Not specified | 50-60% inhibition of cell viability. | [1] |

| L02 | 150-450 μM | 24 hours | Significant S-phase arrest in a time- and dose-dependent manner. | [1] |

| HL-60 | 9.42 μM | Not specified | IC50 for growth inhibition. | [3] |

Table 2: In Vivo Antidiabetic Effects of Ficusin from Ficus carica

| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |

| HFD-STZ induced diabetic rats | 20 and 40 mg/kg b. wt. | Not specified | Lowered fasting blood glucose, plasma insulin, and body weight gain. | [5] |

| HFD-STZ induced diabetic rats | 20 and 40 mg/kg b. wt. | Not specified | Significantly lowered serum antioxidant enzymes (SOD, CAT, GPx) and lipids (TC, TG, FFA). | [5] |

| HFD-STZ induced diabetic rats | 20 and 40 mg/kg b. wt. | Not specified | Significantly enhanced PPARγ expression and improved GLUT4 translocation and activation in adipose tissue. | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., Psoralen/Ficusin) for specified time periods (e.g., 24, 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.

Western Blotting

-

Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, PPARγ, GLUT4).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for investigating the mechanism of action of this compound.

Caption: Psoralen/Ficusin Anticancer Signaling Pathway.

Caption: Ficusin Antidiabetic Signaling Pathway.

Caption: General Experimental Workflow for Investigating Anticancer Mechanisms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fisetin inhibits the activities of cyclin-dependent kinases leading to cell cycle arrest in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by garcinol and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis by a novel intestinal metabolite of ginseng saponin via cytochrome c-mediated activation of caspase-3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant, antilipidemic and antidiabetic effects of ficusin with their effects on GLUT4 translocation and PPARγ expression in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ficusin A Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ficusin A, a flavonoid found in several species of the Ficus genus, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the known and potential signaling pathways associated with this compound's biological effects, with a focus on its antidiabetic, anti-inflammatory, and anticancer properties. This document summarizes key quantitative data from preclinical studies, outlines experimental methodologies where available, and presents visual representations of the signaling cascades to facilitate a deeper understanding of this compound's mechanism of action. It is important to note a distinction in nomenclature: while "Ficusin" is often used synonymously with Psoralen, a furanocoumarin, This compound is a distinct flavonoid compound (CAS 173429-83-9) and is the focus of this guide.

Core Signaling Pathway: Antidiabetic Effects

The most well-characterized signaling pathway for this compound is its role in improving insulin sensitivity and regulating glucose metabolism. Research has demonstrated that this compound exerts its antidiabetic effects primarily through the modulation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the downstream glucose transporter, GLUT4.

PPARγ Upregulation and GLUT4 Translocation

In a key study by Irudayaraj et al. (2016), this compound was shown to significantly enhance the expression of PPARγ in adipose tissue of high-fat diet and streptozotocin-induced diabetic rats. PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis and glucose homeostasis. The activation and increased expression of PPARγ by this compound lead to a cascade of events culminating in the improved translocation of GLUT4 to the plasma membrane of adipocytes. This translocation is crucial for facilitating the uptake of glucose from the bloodstream into the cells, thereby lowering blood glucose levels.[1][2]

Quantitative Data on Antidiabetic Effects

The following table summarizes the quantitative data from the study by Irudayaraj et al. (2016), demonstrating the dose-dependent effects of this compound in a diabetic rat model.[1][2]

| Parameter | Control (Diabetic) | This compound (20 mg/kg b. wt.) | This compound (40 mg/kg b. wt.) |

| Fasting Blood Glucose | Increased | Lowered | Lowered |

| Plasma Insulin | Increased | Lowered | Lowered |

| Total Cholesterol (TC) | Increased | Lowered to near normal | Lowered to near normal |

| Triglycerides (TG) | Increased | Lowered to near normal | Lowered to near normal |

| Free Fatty Acids (FFA) | Increased | Lowered to near normal | Lowered to near normal |

| Superoxide Dismutase (SOD) | Decreased | Increased to near normal | Increased to near normal |

| Catalase (CAT) | Decreased | Increased to near normal | Increased to near normal |

| Glutathione Peroxidase (GPx) | Decreased | Increased to near normal | Increased to near normal |

Experimental Protocols

Detailed experimental protocols from the pivotal study by Irudayaraj et al. (2016) were not available in the public domain at the time of this guide's compilation. The following is a generalized methodology based on the abstract and common practices in the field.

1.3.1. Animal Model:

-

High-fat diet (HFD) fed and low-dose streptozotocin (STZ) induced type 2 diabetic rats are commonly used to mimic the human condition of insulin resistance and subsequent hyperglycemia.

1.3.2. Dosing:

-

This compound was administered orally at doses of 20 and 40 mg/kg body weight.

1.3.3. Biochemical Analysis:

-

Fasting blood glucose, plasma insulin, and lipid profiles (Total Cholesterol, Triglycerides, Free Fatty Acids) were measured using standard biochemical assay kits.

-

Antioxidant enzyme levels (SOD, CAT, GPx) in serum or tissue homogenates were determined using established spectrophotometric methods.

1.3.4. Gene and Protein Expression Analysis:

-

The expression of PPARγ in adipose tissue would typically be quantified using techniques such as quantitative real-time PCR (for mRNA levels) and Western blotting (for protein levels).

-

GLUT4 translocation to the plasma membrane is often assessed by subcellular fractionation followed by Western blotting of the membrane and cytosolic fractions, or by immunofluorescence microscopy.

Potential Signaling Pathways: Anti-inflammatory and Anticancer Effects

Direct evidence for the specific signaling pathways of this compound in inflammation and cancer is currently limited. However, based on its flavonoid structure and the known mechanisms of similar compounds like Fisetin, potential pathways can be hypothesized. It is crucial to underscore that the following sections are based on indirect evidence and require further investigation for confirmation with this compound.

Anti-inflammatory Signaling

Flavonoids are well-known for their anti-inflammatory properties, often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Hypothesized Mechanism: this compound may inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes such as TNF-α, IL-1β, and IL-6.

Anticancer Signaling

The anticancer effects of many flavonoids are attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key proteins in the intrinsic and extrinsic apoptotic pathways.

Hypothesized Mechanism: this compound may induce apoptosis by:

-

Modulating Bcl-2 family proteins: Increasing the expression of pro-apoptotic proteins (e.g., Bax, Bak) and decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Activating Caspases: The released cytochrome c can activate a caspase cascade (initiator caspase-9 and effector caspase-3), leading to the cleavage of cellular substrates and ultimately, cell death.

-

p53 Activation: this compound might also stabilize and activate the tumor suppressor protein p53, which can transcriptionally upregulate pro-apoptotic genes.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential, particularly in the context of type 2 diabetes, through its well-defined effects on the PPARγ-GLUT4 signaling pathway. While its anti-inflammatory and anticancer activities are promising, the underlying molecular mechanisms require further elucidation through direct experimental evidence. Future research should focus on:

-

Confirming the hypothesized anti-inflammatory and anticancer signaling pathways of this compound through in vitro and in vivo studies.

-

Conducting comprehensive dose-response and pharmacokinetic studies to establish optimal therapeutic windows.

-

Investigating potential off-target effects and toxicity profiles to ensure safety.

-

Exploring synergistic effects of this compound with existing therapeutic agents.

A deeper understanding of the multifaceted signaling pathways of this compound will be instrumental in harnessing its full therapeutic potential for the development of novel treatments for a range of metabolic and proliferative diseases.

References

Ficusin A: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Abstract

Ficusin A, a prenylated flavonoid with promising therapeutic potential, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound's solubility and stability, critical parameters for its development as a pharmaceutical agent. While specific quantitative data remains limited in publicly available literature, this document consolidates qualitative information and furnishes detailed experimental protocols to enable researchers to conduct robust in-house assessments. Furthermore, this guide elucidates the known signaling pathways of this compound, providing visual representations to aid in understanding its mechanism of action.

Introduction

This compound is a naturally occurring isoprenylated flavonoid isolated from plants of the Ficus genus. It has demonstrated a range of biological activities, including antioxidant and antidiabetic effects. Notably, studies have shown that this compound enhances the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and improves the translocation of Glucose Transporter Type 4 (GLUT4), suggesting its potential in the management of metabolic disorders[1][2]. The progression of this compound from a promising lead compound to a viable therapeutic candidate is critically dependent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of these characteristics and the methodologies to assess them.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄O₅ | N/A |

| Molecular Weight | 404.45 g/mol | N/A |

| Appearance | Solid | N/A |

| Storage (Powder) | -20°C (3 years); 4°C (2 years) | N/A |

| Storage (in Solvent) | -80°C (6 months); -20°C (1 month) | N/A |

Solubility Profile of this compound

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively reported in the literature. However, qualitative descriptions and formulation examples provide valuable insights into its solubility characteristics.

Qualitative Solubility

This compound is generally described as being soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol. Its aqueous solubility is presumed to be low, a common characteristic of flavonoid compounds.

Formulations for In Vivo Studies

The low aqueous solubility of this compound necessitates the use of specific formulations for in vivo administration. One study reports the use of a 2.5 mg/mL suspension in 0.5% carboxymethylcellulose sodium (CMC Na) for oral gavage in animal models. This indicates that at this concentration, this compound is not fully dissolved in an aqueous vehicle.

Table 2: Summary of this compound Solubility and Formulation Information

| Solvent/Vehicle | Solubility/Concentration | Notes |

| DMSO | Soluble (quantitative data not available) | Commonly used for preparing stock solutions. |

| Methanol | Slightly soluble (quantitative data not available) | N/A |

| Water | Low (presumed) | Typical for flavonoid compounds. |

| 0.5% CMC Na (aqueous) | 2.5 mg/mL (suspension) | Used for oral administration in preclinical studies. |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the following shake-flask method is recommended. This protocol is a standard and widely accepted method for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, DMSO).

Materials:

-

This compound powder

-

Selected solvents of high purity

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to take time points to confirm that equilibrium has been achieved (i.e., the concentration in solution does not change over time).

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining fine particles.

-

Dilution: Dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the respective solvent, taking into account the dilution factor. Express the results in units such as mg/mL or mM.

Stability Profile of this compound

The stability of this compound is a critical parameter that influences its shelf-life, formulation development, and therapeutic efficacy. Currently, there is a lack of published data on the stability of this compound under various stress conditions. Therefore, conducting forced degradation studies is essential.

General Storage Recommendations

Based on vendor information, the following storage conditions are recommended for this compound:

-

Solid (Powder): Store at -20°C for up to 3 years or at 4°C for up to 2 years.

-

In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance under conditions more severe than those used for long-term stability testing. These studies help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolytic stress

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Temperature-controlled oven for thermal stress

-

Photostability chamber with controlled light and UV exposure

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the this compound solution with an appropriate concentration of HCl (e.g., 0.1 N HCl) and heat at a specific temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the this compound solution with an appropriate concentration of NaOH (e.g., 0.1 N NaOH) at room temperature or with gentle heating for a defined period.

-

Oxidative Degradation: Treat the this compound solution with a solution of H₂O₂ (e.g., 3%) at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photolytic Degradation: Expose a solid sample of this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method.

-

Data Evaluation:

-

Determine the percentage of this compound remaining and the percentage of degradation.

-

Identify and quantify any major degradation products.

-

Assess the peak purity of the this compound peak to ensure that no degradation products are co-eluting.

-

Signaling Pathways of this compound

This compound has been shown to exert its biological effects, at least in part, through the modulation of the PPARγ and GLUT4 signaling pathways.

PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. This compound has been reported to enhance the expression of PPARγ. The activation of PPARγ leads to the transcription of genes involved in insulin sensitization and lipid metabolism.

References

Ficusin A: A Technical Guide on its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficusin A, a prenylated flavonoid found in various Ficus species, has garnered significant attention in the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, its isolation from natural sources, and a detailed examination of its role in metabolic regulation, particularly its antidiabetic effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Properties of this compound

This compound is classified as a flavonoid, a diverse group of plant secondary metabolites known for their broad range of biological activities.[1] It is important to distinguish this compound (CAS: 173429-83-9) from "Ficusin," a name that has also been used to refer to Psoralen (CAS: 66-97-7), a different furanocoumarin with its own distinct chemical and biological properties. The key chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 173429-83-9 | [2][3] |

| Molecular Formula | C25H24O5 | [2][3] |

| Molecular Weight | 404.46 g/mol | [2] |

| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-4H-1-benzopyran-4-one | [2] |

| Appearance | Solid at room temperature | [3] |

| Boiling Point | 603.0 ± 55.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in DMSO. May have low water solubility. | [3][4] |

| Natural Sources | Ficus carica (common fig), Ficus hispida, Ficus septica | [2][3] |

Isolation from Natural Sources

General Experimental Protocol for Isolation

-

Plant Material Collection and Preparation : Fresh leaves of Ficus carica are collected, washed, and dried in the shade. The dried leaves are then ground into a fine powder.

-

Extraction : The powdered plant material is subjected to extraction with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol, using methods like maceration or Soxhlet extraction.

-

Fractionation : The crude extract is then concentrated under reduced pressure and partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Purification : The fraction containing this compound (typically the less polar fractions) is subjected to further purification using column chromatography. Silica gel is a common stationary phase, and a gradient of solvents, such as hexane and ethyl acetate, is used as the mobile phase.

-

Final Purification : Fractions showing the presence of the desired compound are pooled and may require further purification by techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity: Antidiabetic Effects

A significant body of research has focused on the antidiabetic properties of this compound. Studies have demonstrated its ability to improve insulin sensitivity and regulate glucose metabolism.

Signaling Pathway of this compound in Adipose Tissue

A key study by Irudayaraj et al. (2016) elucidated the mechanism by which ficusin exerts its antidiabetic effects in adipose tissue. The study found that ficusin enhances the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and promotes the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane.

This signaling cascade leads to an increase in glucose uptake by the fat cells, thereby helping to lower blood glucose levels.

Key Experimental Protocols

The following are representative protocols for the key experiments cited in the investigation of this compound's antidiabetic effects. These are based on standard methodologies and should be adapted and optimized for specific experimental conditions.

Experimental Workflow for Investigating Antidiabetic Effects

PPARγ Expression Analysis in Adipose Tissue (Western Blot)

This protocol outlines the general steps for determining the protein levels of PPARγ in adipose tissue samples.

-

Tissue Homogenization : Adipose tissue samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : The membrane is incubated with a primary antibody specific for PPARγ overnight at 4°C.

-

Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

GLUT4 Translocation Assay in Adipose Tissue

This protocol describes a common method to assess the amount of GLUT4 that has translocated to the plasma membrane.

-

Subcellular Fractionation : Adipose tissue is homogenized and subjected to differential centrifugation to separate the plasma membrane fraction from the intracellular microsomal fraction.

-

Protein Quantification : The protein concentration of each fraction is determined.

-

Western Blot Analysis : Equal amounts of protein from the plasma membrane and intracellular fractions are analyzed by Western blot, as described above, using a primary antibody specific for GLUT4.

-

Analysis : The relative amount of GLUT4 in the plasma membrane fraction compared to the intracellular fraction is quantified to determine the extent of translocation. An increase in the GLUT4 signal in the plasma membrane fraction of this compound-treated samples compared to controls indicates enhanced translocation.

Conclusion

This compound is a promising natural compound with well-defined chemical properties and significant antidiabetic activity. Its mechanism of action, involving the PPARγ and GLUT4 signaling pathway, provides a strong basis for its further investigation as a potential therapeutic agent for type 2 diabetes. The experimental protocols outlined in this guide offer a framework for researchers to explore the biological effects of this compound and other related compounds. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential for clinical applications.

References

Ficusin A: A Comprehensive Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficusin A is a naturally occurring isoprenylated flavonoid, a class of secondary metabolites known for their diverse and potent biological activities. Primarily isolated from various species of the Ficus genus, notably Ficus carica (the common fig) and Ficus hispida, this compound has garnered significant interest within the scientific community.[1][2] Its chemical structure, characterized by a flavonoid backbone with an attached isoprenyl group, contributes to its unique pharmacological profile. This document provides an in-depth technical guide to the existing literature on this compound, focusing on its core biological activities, mechanisms of action, and the experimental methodologies used to elucidate them.

Chemical Properties

This compound is identified by the CAS number 173429-83-9.[1][2] It belongs to the flavonoid class of compounds, which are well-regarded for their broad spectrum of biological effects.[1] The presence of multiple hydroxyl groups in its structure is a key contributor to its reactivity and ability to interact with various biological targets.[1]

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of promising biological activities, positioning it as a compound of interest for further pharmacological research and drug development. The primary activities reported in the literature include antidiabetic, antioxidant, anti-inflammatory, and anticancer effects.

Antidiabetic Activity

The most extensively studied therapeutic potential of this compound lies in its antidiabetic properties. Research has shown that this compound can improve insulin sensitivity and play a role in managing obesity-related type 2 diabetes.[1][3]

Mechanism of Action: The antidiabetic effects of this compound are primarily attributed to its influence on the peroxisome proliferator-activated receptor gamma (PPARγ) and the glucose transporter 4 (GLUT4).[3][4] this compound has been shown to upregulate the expression of PPARγ, a key nuclear receptor involved in the regulation of glucose and lipid metabolism.[3] This upregulation, in turn, enhances the translocation and activation of GLUT4 in adipose tissue.[3][4] GLUT4 is a crucial insulin-regulated glucose transporter responsible for glucose uptake into fat and muscle cells. By promoting GLUT4 translocation to the cell membrane, this compound facilitates improved glucose uptake from the bloodstream, thereby helping to lower blood glucose levels.[3]

In vivo studies in high-fat diet and streptozotocin-induced diabetic rats have demonstrated that administration of this compound at doses of 20 and 40 mg/kg body weight significantly lowered fasting blood glucose and plasma insulin levels.[4] Furthermore, it was observed to improve the lipid profile and protect pancreatic β-cells.[3]

This compound has also been identified as an inhibitor of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are therapeutic targets for type 2 diabetes.[5] Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, while inhibition of PTP1B enhances insulin signaling.

Antioxidant, Anti-inflammatory, and Anticancer Activities

While less extensively quantified for pure this compound, extracts from Ficus species containing this and other flavonoids have shown significant antioxidant, anti-inflammatory, and anticancer properties.[1] The antioxidant activity is attributed to the ability of flavonoids to neutralize free radicals and reduce oxidative stress.[1] The anti-inflammatory effects are also a recognized property of many flavonoids.[1] The potential anticancer effects of this compound are an emerging area of interest, with initial studies on Ficus extracts suggesting a role in inhibiting cancer cell proliferation.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related extracts.

| Biological Activity | Assay | Test Substance | IC50 / Effective Dose | Reference |

| Antidiabetic | α-Glucosidase Inhibition | This compound | 84.6 ± 7.8 µM | [5] |

| Antidiabetic | PTP1B Inhibition | This compound | 11.16–40.37 µM (range for isoprenylated flavonoids) | [5] |

| Antidiabetic | In vivo (diabetic rats) | This compound | 20 and 40 mg/kg b. wt. | [4] |

| Antioxidant | DPPH Radical Scavenging | Ficus sur Methanol Extract | IC50 = 42.35 ± 3.55 µg/ml | [1] |

| Antioxidant | Nitric Oxide Scavenging | Ficus sur Methanol Extract | IC50 = 41.94 ± 6.65 µg/ml | [1] |

| Anti-inflammatory | Nitric Oxide Inhibition (LPS-stimulated macrophages) | Isoprenylated Flavonoids | IC50 values in the µM range | [3] |

| Anticancer | Cytotoxicity (various cancer cell lines) | Isoprenylated Flavonoids | IC50 values typically in the µM range | [2] |

Note: Specific IC50 values for the antioxidant, anti-inflammatory, and anticancer activities of purified this compound are not extensively reported in the currently available literature. The data presented for these activities are from extracts of Ficus species known to contain this compound or from studies on structurally related isoprenylated flavonoids.

Experimental Protocols

Isolation of this compound from Ficus species

A general protocol for the isolation of isoprenylated flavonoids like this compound from plant material involves solvent extraction followed by chromatographic purification.

-

Extraction: The dried and powdered plant material (e.g., leaves or twigs of Ficus species) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus for exhaustive extraction.[6]

-

Fractionation: The crude extract is then typically partitioned between different solvents of varying polarity to separate compounds based on their solubility. For isoprenylated flavonoids, a common step is to partition the methanolic extract with a non-polar solvent like petroleum ether to remove fats and then with a medium-polarity solvent like ethyl acetate where flavonoids are often enriched.[6]

-

Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography over a stationary phase like silica gel.[6] A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the different flavonoid compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification by HPLC: Fractions containing this compound, as identified by TLC, are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column (e.g., C18).[3] A mobile phase consisting of a mixture of solvents like methanol and water, sometimes with a small amount of acid (e.g., phosphoric acid), is used to achieve high purity.[7] The purified this compound is then collected, and its structure is confirmed by spectroscopic methods such as NMR and mass spectrometry.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

-

Assay Procedure:

-

In a 96-well plate, add a solution of this compound at various concentrations.

-

Add the α-glucosidase solution to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a defined time (e.g., 20 minutes).

-

Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

-

-

Data Analysis: The absorbance of the yellow-colored p-nitrophenol produced is measured at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme activity) is determined. Acarbose is typically used as a positive control.[8]

In Vitro Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay measures the ability of a compound to inhibit the PTP1B enzyme, a negative regulator of the insulin signaling pathway.

-

Enzyme and Substrate Preparation: Recombinant human PTP1B is used as the enzyme source. The substrate, p-nitrophenyl phosphate (pNPP), is prepared in a reaction buffer (e.g., 50 mM citrate, pH 6.0, containing NaCl, EDTA, and DTT).

-

Assay Procedure:

-

In a 96-well plate, add this compound at various concentrations.

-

Add the PTP1B enzyme solution to each well.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Start the enzymatic reaction by adding the pNPP substrate.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding a strong base, such as 1 M NaOH.

-

-

Data Analysis: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm. The percentage of PTP1B inhibition is calculated, and the IC50 value is determined.[9]

In Vivo Antidiabetic Study in a Rat Model

This protocol outlines a typical in vivo experiment to assess the antidiabetic effects of this compound in a rodent model.

-

Animal Model: Male Wistar or Sprague-Dawley rats are often used. Type 2 diabetes is induced by feeding the rats a high-fat diet for a period (e.g., 2 weeks) followed by a low-dose injection of streptozotocin (STZ), which selectively destroys pancreatic β-cells.

-

Experimental Groups: The diabetic rats are divided into several groups: a diabetic control group (receiving vehicle), a positive control group (receiving a standard antidiabetic drug like metformin), and treatment groups receiving different doses of this compound (e.g., 20 and 40 mg/kg body weight) administered orally once a day for a specified duration (e.g., 28 days). A group of normal, healthy rats serves as a non-diabetic control.

-

Monitoring and Sample Collection:

-

Fasting blood glucose levels and body weight are monitored regularly throughout the study.

-

At the end of the treatment period, animals are fasted overnight, and blood samples are collected for the analysis of plasma insulin, total cholesterol, triglycerides, and other biochemical parameters.

-

Adipose and muscle tissues are collected for further analysis of protein expression.

-

-

Analysis of PPARγ Expression and GLUT4 Translocation:

-

RT-PCR: The expression levels of PPARγ and GLUT4 mRNA in the collected tissues are quantified using reverse transcription-polymerase chain reaction (RT-PCR).

-

Western Blotting: The protein levels of PPARγ and GLUT4 (in both cytosolic and membrane fractions) are determined by Western blotting to assess GLUT4 translocation.

-

Confocal Microscopy: Immunohistochemistry followed by confocal microscopy can be used to visualize the translocation of GLUT4 to the cell membrane in tissue sections.

-

Visualizations

Signaling Pathway of this compound in Adipocytes

Caption: this compound's antidiabetic signaling pathway.

Experimental Workflow for In Vivo Antidiabetic Study

Caption: Workflow for in vivo antidiabetic assessment.

Conclusion

This compound, an isoprenylated flavonoid from the Ficus genus, presents a compelling profile for further investigation as a therapeutic agent, particularly in the context of type 2 diabetes. Its well-defined mechanism of action involving the PPARγ/GLUT4 pathway provides a strong rationale for its antidiabetic effects. While its antioxidant, anti-inflammatory, and anticancer activities are supported by preliminary evidence from related compounds and extracts, further studies with purified this compound are warranted to establish definitive quantitative data. The experimental protocols outlined in this review provide a foundation for future research aimed at fully elucidating the therapeutic potential of this promising natural product. Continued exploration of this compound could lead to the development of novel therapeutic strategies for metabolic disorders and potentially other chronic diseases.

References

- 1. mail.antiox.org [mail.antiox.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]